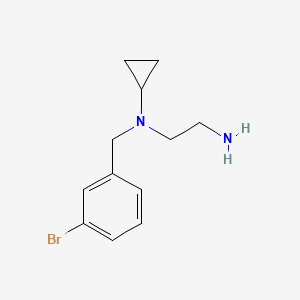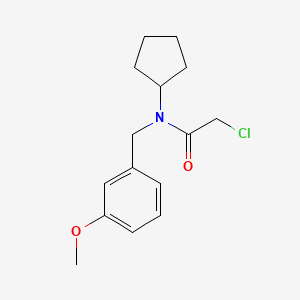
2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromo-substituted benzyl group, and a cyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Bromination: The starting material, benzylamine, is brominated to introduce the bromo group at the 3-position of the benzyl ring.
Cyclopropanation: The brominated benzylamine undergoes cyclopropanation to form the cyclopropyl group.
Acetylation: Finally, the amino group is acetylated to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromo group.
Substitution: Compounds with different functional groups replacing the amino group.
Applications De Recherche Scientifique
2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.
Comparaison Avec Des Composés Similaires
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide: Similar structure with a chloro group instead of bromo.
2-Amino-N-(3-fluoro-benzyl)-N-cyclopropyl-acetamide: Similar structure with a fluoro group instead of bromo.
2-Amino-N-(3-iodo-benzyl)-N-cyclopropyl-acetamide: Similar structure with an iodo group instead of bromo.
Uniqueness: 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the bromo group, which can impart different chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFPPGZWLWORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Br)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846135.png)


![2-[(2-Chloro-6-fluorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846154.png)

![2-[(2-Chloro-6-fluorophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7846172.png)

![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7846202.png)


![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846219.png)
![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)
